molecular formula C15H9NO4 B1583480 1-Aminoanthraquinone-2-carboxylic acid CAS No. 82-24-6

1-Aminoanthraquinone-2-carboxylic acid

Cat. No.: B1583480
CAS No.: 82-24-6
M. Wt: 267.24 g/mol
InChI Key: MMKNBFSDCOALQO-UHFFFAOYSA-N
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Description

1-Aminoanthraquinone-2-carboxylic acid is a useful research compound. Its molecular formula is C15H9NO4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39940. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Aminoanthraquinone-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to increase the solubility of anthraquinone derivatives in supercritical carbon dioxide . This property is particularly useful in the preparation of anthraquinone dyes and other derivatives. Additionally, this compound can bridge platinum nanoparticles on carbon nanotubes, enhancing their efficiency as electrocatalysts .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, anthraquinone derivatives, including this compound, have demonstrated anticancer properties by targeting essential cellular proteins . These compounds inhibit cancer progression by interacting with key proteins such as kinases, topoisomerases, and matrix metalloproteinases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activation of nuclear factor (NF)-κB and activator protein (AP)-1 pathways by directly suppressing upstream signaling enzymes like interleukin-1 receptor-associated kinase 1 (IRAK1) and spleen tyrosine kinase (Syk) . These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard conditions, but its activity can degrade over prolonged periods . Long-term exposure to this compound has been observed to cause sustained inhibition of certain cellular functions, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic benefits, such as anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. For instance, it participates in the tricarboxylic acid (TCA) cycle, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which influence its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are critical for its role in cellular processes and therapeutic applications.

Properties

IUPAC Name

1-amino-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKNBFSDCOALQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058866
Record name 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo-
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Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-24-6
Record name 1-Amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 39940
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Record name 1-Amino-2-carboxyanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39940
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Record name 1-Amino-2-carboxyanthraquinone
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Record name 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo-
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Record name 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid
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Record name 1-AMINOANTHRAQUINONE-2-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

30 Parts of 1-nitro-anthraquinone-2-carboxylic acid are entered with stirring over the course of 1 hour into a mixture at 70° consisting of 250 parts of water, 10 parts of hydrazine hydrate and 67 parts of aqueous sodium hydroxide solution (30%). The reaction mass is heated to 80° and stirred at 80° over the course of 4 hours. It is subsequently diluted with 250 parts of water and filtered. The precipitate is stirred into 1000 parts of water and acidified with aqueous hydrochloric acid. The precipitate is filtered off, washed with water until the filtrate is colourless and neutral, and then dried. 20 Parts of 1-amino-anthraquinone-2-carboxylic acid are obtained.
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Synthesis routes and methods II

Procedure details

A 500 ml. electromagnetically stirred glass reactor was charged with 5.0 g (0.0168 mole) of 1-nitro-2-carboxyanthraquinone, 100 g of a 4% aqueous solution of sodium hydroxide and 0.25 g of 5% palladium-carbon. The inside of the reactor was purged with hydrogen, and the 1-nitro-2-carboxyanthraquinone was hydrogenated at 50° C. with stirring. In 5 hours, 0.0504 mole of hydrogen was absorbed, whereupon the reaction was stopped. The reaction mixture was filtered to separate the catalyst. The filtrate was oxidized with air with stirring at 20° to 30° C. for 2 hours, and then neutralized with 20% sulfuric acid to a pH of 2 to 3. The crystals precipitated were filtered, washed with water, and dried to afford 4.1 g of 1-amino-2-carboxyanthraquinone in a yield of 91.3%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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